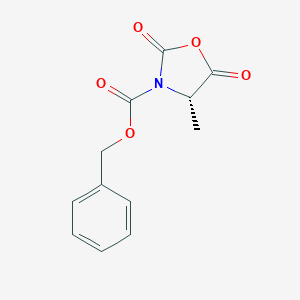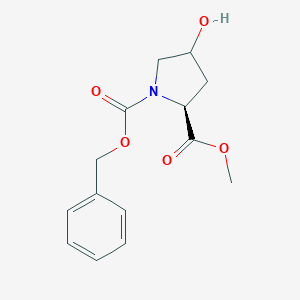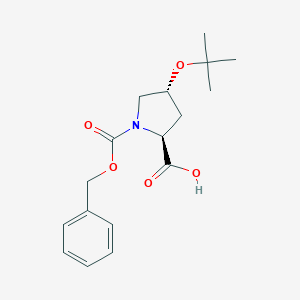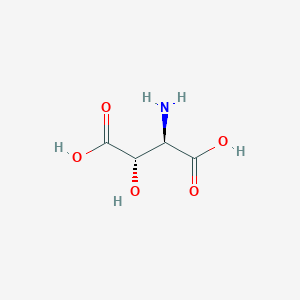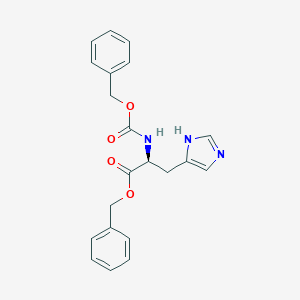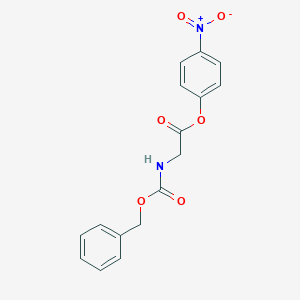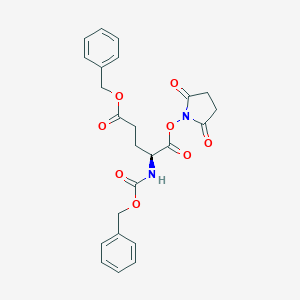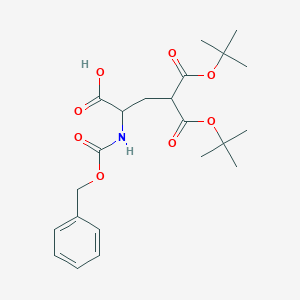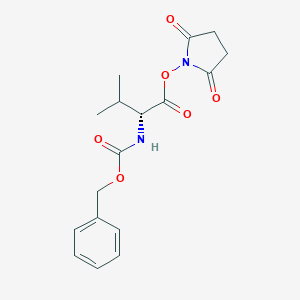
Z-D-Gln-OH
概要
説明
Z-D-Gln-OH: , also known as N2-carbobenzoxy-D-glutamine, is a derivative of D-glutamine. It is commonly used in peptide synthesis due to its protective carbobenzoxy (Cbz) group. The compound has the molecular formula C13H16N2O5 and a molecular weight of 280.28 g/mol .
科学的研究の応用
Z-D-Gln-OH has a wide range of applications in scientific research, including :
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its role in protein synthesis and enzyme activity.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用機序
Target of Action
Z-D-Gln-OH, also known as Z-D-glutamine or N-Cbz-D-Glutamine, is a derivative of the amino acid glutamine It is known that glutamine and its derivatives play a crucial role in various biochemical processes, suggesting that this compound may interact with a range of enzymes and proteins within the cell .
Mode of Action
It is known that glutamine derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage
Biochemical Pathways
Glutamine and its derivatives, including this compound, are involved in several metabolic pathways. These include the synthesis of nucleic acids and proteins, redox homeostasis, generation of metabolites that drive the tricarboxylic acid (TCA) cycle, elimination of reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Pharmacokinetics
It is known that the compound is a white powder with a molecular weight of 28028 . It is slightly soluble in DMSO and methanol
Result of Action
Given its potential role in various biochemical processes, it is plausible that this compound could influence a range of cellular functions, from energy production and redox balance to protein synthesis and cell signaling .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These storage conditions suggest that light, moisture, and temperature could potentially affect the stability and efficacy of this compound.
Safety and Hazards
将来の方向性
The ability to monitor and model the glutamine metabolic pathways are highlighted . Novel, label-free approaches have the potential to revolutionize metabolic biosensing, laying the foundation for a new paradigm in metabolomics research and addressing the challenges in monitoring metabolic pathways in living cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Gln-OH typically involves the protection of the amino group of D-glutamine with a carbobenzoxy (Cbz) group. The process can be summarized as follows :
Starting Material: D-glutamine.
Reagents: Carbobenzoxy chloride, triethylamine, and an organic solvent such as dimethylformamide (DMF).
Reaction Conditions: The reaction is carried out at a temperature range of -20 to 20°C for 6 to 24 hours.
Product Isolation: The product is purified through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity .
化学反応の分析
Types of Reactions: Z-D-Gln-OH undergoes various chemical reactions, including:
Hydrolysis: The carbobenzoxy group can be removed under acidic or basic conditions to yield D-glutamine.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base (e.g., triethylamine).
Major Products:
Hydrolysis: D-glutamine.
Substitution: Various substituted derivatives of D-glutamine.
類似化合物との比較
Z-D-Glu-OH: N2-carbobenzoxy-D-glutamic acid.
Z-D-Arg-OH: N2-carbobenzoxy-D-arginine.
Z-D-Tyr-OH: N2-carbobenzoxy-D-tyrosine
Uniqueness: Z-D-Gln-OH is unique due to its specific protective group and its role in peptide synthesis. Its ability to selectively protect the amino group while allowing reactions at other sites makes it a valuable compound in synthetic chemistry .
特性
IUPAC Name |
(2R)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMLDJNLXLMGLX-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365257 | |
| Record name | N-Cbz-D-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-52-1 | |
| Record name | N-Cbz-D-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

